trans-2-Tridecene-1,13-dioic acid

Catalog No.
S3322664
CAS No.
14811-82-6
M.F
C13H22O4
M. Wt
242.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Tridecene-1,13-dioic acid

CAS Number

14811-82-6

Product Name

trans-2-Tridecene-1,13-dioic acid

IUPAC Name

(E)-tridec-2-enedioic acid

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C13H22O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h8,10H,1-7,9,11H2,(H,14,15)(H,16,17)/b10-8+

InChI Key

QMTCVGUNYZWEJH-CSKARUKUSA-N

SMILES

C(CCCCC=CC(=O)O)CCCCC(=O)O

Canonical SMILES

C(CCCCC=CC(=O)O)CCCCC(=O)O

Isomeric SMILES

C(CCCC/C=C/C(=O)O)CCCCC(=O)O

Trans-2-Tridecene-1,13-dioic acid is a long-chain aliphatic dicarboxylic acid characterized by its unique structure, featuring a double bond between the second and third carbon atoms. Its molecular formula is C13H22O4C_{13}H_{22}O_4 and it has a molecular weight of approximately 242 g/mol. This compound is primarily isolated from the pod husk of Tephrosia purpurea, a plant known for its diverse phytochemical constituents . The presence of the double bond in its structure indicates that it is an unsaturated fatty acid, which contributes to its reactivity and potential applications.

There is currently a lack of scientific research data available on (E)-Tridec-2-enedioic acid. This is evident through searches of scientific databases like PubChem [] and Google Scholar.

While there are entries for similar molecules, such as (E)-Tridec-2-enoic acid (also known as Tridecenic Acid) [, ], there is no record for (E)-Tridec-2-enedioic acid. This suggests the compound may be either a niche molecule not widely studied or potentially even not yet synthesized.

Further exploration could involve:

  • Searching for the compound by synonyms or alternative names, if known.
  • Reviewing recent chemistry literature on related dicarboxylic acids with a 13-carbon chain.
  • Checking patent databases for mentions of (E)-Tridec-2-enedioic acid in industrial applications.

  • Decarboxylation: This compound can undergo decarboxylation to yield shorter-chain dicarboxylic acids.
  • Hydrogenation: The double bond can be hydrogenated to form saturated dicarboxylic acids, such as brassylic acid (tridecane-1,13-dioic acid) when treated with hydrogen in the presence of a catalyst .
  • Oxidation: Oxidative reactions with potassium permanganate can lead to further oxidation products, confirming the position of the double bond .

The synthesis of trans-2-tridecene-1,13-dioic acid can be achieved through:

  • Isolation from Natural Sources: As mentioned, it can be isolated from Tephrosia purpurea through solvent extraction followed by chromatographic techniques .
  • Chemical Synthesis: Laboratory methods may involve multi-step organic synthesis starting from simpler aliphatic compounds, employing reactions such as alkylation and oxidation.

Trans-2-Tridecene-1,13-dioic acid has several applications:

  • Biochemical Research: It serves as a model compound for studying fatty acid metabolism and lipid biochemistry.
  • Potential Use in Pharmaceuticals: Due to its biological activity, it may have potential applications in drug formulation or as a bioactive ingredient.
  • Industrial

Trans-2-Tridecene-1,13-dioic acid shares structural similarities with various other dicarboxylic acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Brassylic AcidC13H24O4C_{13}H_{24}O_4Saturated; derived from hydrogenation of trans-2-tridecene-1,13-dioic acid
Sebacic AcidC10H18O4C_{10}H_{18}O_4Shorter chain length; fully saturated
Dodecanedioic AcidC12H22O4C_{12}H_{22}O_4Similar chain length; lacks unsaturation
Undecanedioic AcidC11H20O4C_{11}H_{20}O_4Intermediate chain length; also a dicarboxylic acid

Trans-2-Tridecene-1,13-dioic acid is unique due to its specific position of unsaturation and longer carbon chain compared to other commonly studied dicarboxylic acids. Its distinct properties make it an interesting subject for further research in both chemical and biological contexts.

XLogP3

3.6

Dates

Last modified: 08-19-2023

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